REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:13][CH2:14][C:15](Cl)=[O:16].Cl>C(OCC)(=O)C.O>[Cl:13][CH2:14][C:15]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([F:8])[CH:4]=1)=[O:16] |f:1.2.3.4|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for another 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling to about 10° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (750 mL)
|
Type
|
WASH
|
Details
|
washed with water (750 mL)
|
Type
|
CUSTOM
|
Details
|
followed by complete evaporation of organic layer under vacuum at 50-55° C
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 25-35° C.
|
Type
|
CUSTOM
|
Details
|
followed by purification with column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |